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molecular formula C10H12O2 B3132355 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL CAS No. 36687-04-4

3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL

Cat. No. B3132355
M. Wt: 164.2 g/mol
InChI Key: GCNUJBALSVICIR-UHFFFAOYSA-N
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Patent
US04222767

Procedure details

A solution of ethanethiol (12.6 parts) in dimethyl formamide (60 parts) was added with stirring under nitrogen over a period of 20 minutes to a mixture of sodium hydride (6.6 parts of 80% dispersion in oil) and dry dimethyl formamide (60 parts) cooled to 0° C. After 10 minutes, a solution of 2,3-dihydro-5-methoxy-3,3-dimethylbenzofuran (18 parts) in dimethyl formamide (40 parts) was added and the mixture boiled under reflux in a nitrogen atmosphere for 3 hours. The mixture was then added to water and the aqueous phase washed with chloroform, acidified with hydrochloric acid and extracted into ether. The ether was evaporated off to yield 2,3-dihydro-3,3-dimethyl-benzofuran-5-ol (5.4 parts) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2,3-dihydro-5-methoxy-3,3-dimethylbenzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(S)C.[H-].[Na+].C[O:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH2:14][C:13]([CH3:17])([CH3:16])[C:12]=2[CH:18]=1.O>CN(C)C=O>[CH3:16][C:13]1([CH3:17])[C:12]2[CH:18]=[C:8]([OH:7])[CH:9]=[CH:10][C:11]=2[O:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
2,3-dihydro-5-methoxy-3,3-dimethylbenzofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C(CO2)(C)C)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for 3 hours
Duration
3 h
WASH
Type
WASH
Details
the aqueous phase washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
CUSTOM
Type
CUSTOM
Details
The ether was evaporated off

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(COC2=C1C=C(C=C2)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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